![molecular formula C9H15N3O B13290113 1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol](/img/structure/B13290113.png)
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring attached to a pyrazole moiety through an ethyl linker. The presence of an amino group on the pyrazole ring makes this compound particularly interesting for various chemical and biological applications. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds.
Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions, where the pyrazole is treated with an appropriate alkyl halide under basic conditions.
Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through cycloaddition reactions or by using cyclobutane derivatives as starting materials.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, inhibiting their activity or modulating their function . The amino group may participate in hydrogen bonding or electrostatic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can be compared with other similar compounds, such as:
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclopentan-1-ol: This compound has a cyclopentane ring instead of a cyclobutane ring, which may affect its reactivity and binding properties.
1-[2-(3-Amino-1H-pyrazol-1-yl)ethyl]cyclohexan-1-ol: The presence of a cyclohexane ring can lead to different steric and electronic effects compared to the cyclobutane derivative.
Properties
Molecular Formula |
C9H15N3O |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[2-(3-aminopyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-8-2-6-12(11-8)7-5-9(13)3-1-4-9/h2,6,13H,1,3-5,7H2,(H2,10,11) |
InChI Key |
TXKQQHPERULEMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C=CC(=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


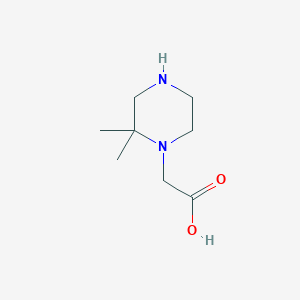
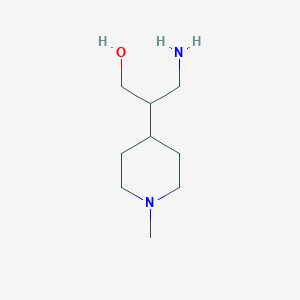

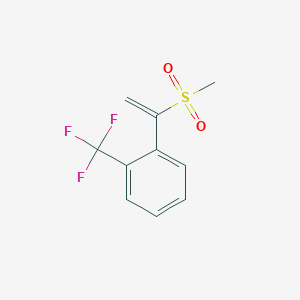
![[3-Methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methanol](/img/structure/B13290076.png)
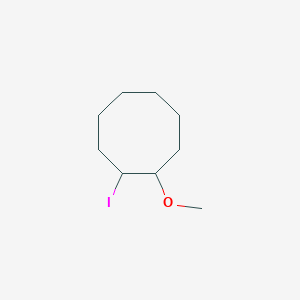
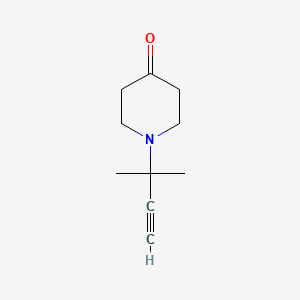

![4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B13290091.png)
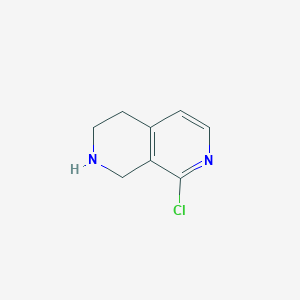
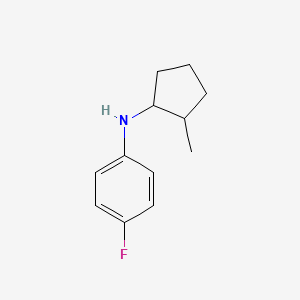
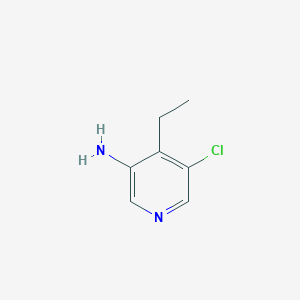
![4-{[1-(5-Bromothiophen-2-yl)ethyl]amino}pentan-1-ol](/img/structure/B13290098.png)

